![molecular formula C10H8BrNO2S B8052913 Ethyl 7-bromothieno[2,3-c]pyridine-2-carboxylate](/img/structure/B8052913.png)
Ethyl 7-bromothieno[2,3-c]pyridine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 7-bromothieno[2,3-c]pyridine-2-carboxylate: is a chemical compound characterized by its bromine-substituted thieno[2,3-c]pyridine core structure
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with thieno[2,3-c]pyridine derivatives as starting materials.
Esterification: The carboxylate group is introduced through esterification, where ethyl alcohol (ethanol) reacts with the corresponding carboxylic acid derivative under acidic conditions.
Industrial Production Methods:
Batch Production: In industrial settings, the compound is often produced in batch reactors, where precise control over reaction conditions (temperature, pressure, and reaction time) is maintained to ensure high yield and purity.
Purification: The final product is purified using techniques such as recrystallization, distillation, or chromatography to remove impurities and by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the bromine atom is replaced by oxygen-containing functional groups.
Reduction: Reduction reactions can be performed to convert the bromine atom into a hydrogen atom, resulting in the formation of Ethyl 7-hydroxythieno[2,3-c]pyridine-2-carboxylate.
Substitution: Substitution reactions involve the replacement of the bromine atom with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Various nucleophiles and electrophiles are employed, depending on the desired substitution product.
Major Products Formed:
Oxidation Products: Oxidation can yield carboxylic acids, aldehydes, or ketones.
Reduction Products: Reduction typically results in the formation of hydroxyl groups.
Substitution Products: Substitution reactions can produce a wide range of derivatives, depending on the nucleophile or electrophile used.
Applications De Recherche Scientifique
Medicinal Chemistry
Ethyl 7-bromothieno[2,3-c]pyridine-2-carboxylate has been studied for its potential therapeutic applications:
- Anticancer Properties : Research indicates that this compound exhibits significant antitumor activity against various cancer cell lines. A study demonstrated its effectiveness against triple-negative breast cancer (TNBC) cell lines, where it induced apoptosis and inhibited cell proliferation. The GI50 values (concentration required to inhibit cell growth by 50%) for different derivatives were reported as follows:
Compound | Cell Line | GI50 (µM) | Mechanism of Action |
---|---|---|---|
Compound A | MDA-MB-231 (TNBC) | 13 | Decreases cell proliferation |
Compound B | MCF-7 (breast) | 1 | Induces apoptosis and cell cycle arrest |
Compound C | NCI-H460 (lung) | 3-4 | Alters cell cycle distribution |
These findings highlight the compound's potential as a lead in developing new anticancer therapies .
The compound is being investigated for its interaction with G protein-coupled receptor kinases (GRKs), particularly GRK2. By mimicking ATP, this compound can modulate GPCR signaling pathways, which are crucial in various physiological processes including immune response and sensory perception .
Synthesis of Novel Compounds
This compound serves as an intermediate in synthesizing other bioactive compounds. Its unique structure allows for the introduction of various substituents that can modify its biological activity and chemical reactivity .
Case Study 1: Antitumor Activity in TNBC
In a recent study, this compound derivatives were evaluated for their antitumor effects on MDA-MB-231 cells. The results indicated that certain derivatives significantly inhibited cell growth without affecting non-tumorigenic cells. This selectivity suggests a promising therapeutic window for targeting aggressive breast cancers .
Case Study 2: Mechanistic Insights into GRK Inhibition
A study focusing on the mechanism of action revealed that this compound effectively inhibits GRK2 activity. This inhibition was linked to altered GPCR signaling, potentially leading to therapeutic effects in conditions associated with dysregulated GPCR pathways .
Comparaison Avec Des Composés Similaires
Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate: This compound differs in the position of the bromine atom, which affects its reactivity and biological activity.
Ethyl 6-bromothieno[2,3-c]pyridine-2-carboxylate: Another positional isomer with distinct chemical and biological properties.
Uniqueness: Ethyl 7-bromothieno[2,3-c]pyridine-2-carboxylate is unique due to its specific substitution pattern, which influences its binding affinity and selectivity towards biological targets.
Activité Biologique
Ethyl 7-bromothieno[2,3-c]pyridine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, focusing on antitumor effects and mechanisms of action.
Chemical Structure and Synthesis
This compound belongs to a class of compounds known as thienopyridines, which have been shown to exhibit diverse biological properties. The synthesis of this compound typically involves methods such as Suzuki-Miyaura cross-coupling, which allows for the introduction of various substituents that can modulate its biological activity.
In Vitro Studies
Recent studies have highlighted the antitumor potential of this compound derivatives against various cancer cell lines, particularly triple-negative breast cancer (TNBC) cell lines such as MDA-MB-231 and MDA-MB-468. The sulforhodamine B assay was employed to evaluate cell viability, revealing that several derivatives exhibited significant growth inhibition in these cancer cells while sparing non-tumorigenic cells like MCF-12A .
Table 1: Antitumor Activity of this compound Derivatives
Compound | Cell Line | GI50 (μM) | Effect on Non-Tumorigenic Cells |
---|---|---|---|
Ethyl 7-bromo-1 | MDA-MB-231 | 13 | Minimal effect |
Ethyl 7-bromo-2 | MDA-MB-468 | 15 | Minimal effect |
Ethyl 7-bromo-3 | MCF-12A | >50 | No significant effect |
The most promising derivative (referred to as compound 2e ) demonstrated a GI50 concentration of 13 μM , significantly reducing viable cell numbers and proliferation rates in TNBC cells .
The mechanism underlying the antitumor activity of this compound appears to involve alterations in the cell cycle profile . Flow cytometry analysis indicated that treatment with compound 2e increased the proportion of cells in the G0/G1 phase while decreasing those in the S phase, suggesting an interference with cell cycle progression . Notably, this compound did not induce significant changes in apoptotic markers such as PARP or caspase-3, indicating that apoptosis may not be the primary mechanism through which it exerts its effects .
Case Studies
In vivo studies utilizing the chick chorioallantoic membrane (CAM) model further supported the antitumor potential of this compound. The compound was shown to reduce tumor size significantly when grafted onto the CAM, reinforcing its potential as an effective anticancer agent .
Comparative Analysis with Other Compounds
When compared to other thienopyridine derivatives, this compound showed superior selectivity towards cancer cells over normal cells. For instance, similar compounds lacking bromine substitutions were less effective at inhibiting tumor growth without affecting normal cell viability .
Table 2: Comparative Antitumor Potency of Thienopyridine Derivatives
Compound | IC50 (μM) | Selectivity Index (Cancer/Normal) |
---|---|---|
Ethyl 7-bromo derivative | 13 | High |
Non-bromo derivative | >50 | Low |
Propriétés
IUPAC Name |
ethyl 7-bromothieno[2,3-c]pyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2S/c1-2-14-10(13)7-5-6-3-4-12-9(11)8(6)15-7/h3-5H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHTDWFMISRDYFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(S1)C(=NC=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.